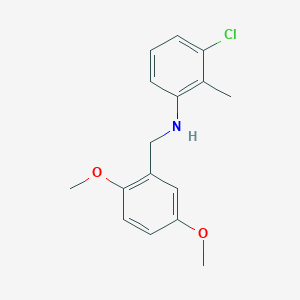
1-(5-chloro-2-methoxybenzoyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-methoxybenzoyl)azepane is a chemical compound that belongs to the class of azepane derivatives. It is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases. The compound has been found to exhibit promising pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of 1-(5-chloro-2-methoxybenzoyl)azepane is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways in the body. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. It also modulates the expression of cytokines and chemokines, which play a crucial role in the inflammatory response. Additionally, it has been reported to induce apoptosis and inhibit the proliferation of cancer cells, possibly through the activation of the p53 pathway.
Biochemical and Physiological Effects:
1-(5-chloro-2-methoxybenzoyl)azepane has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins, leukotrienes, and cytokines in animal models of inflammation. The compound also reduces the levels of reactive oxygen species (ROS) and oxidative stress markers, which are associated with various diseases. In cancer cells, it induces apoptosis and inhibits cell proliferation, possibly through the modulation of the p53 pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(5-chloro-2-methoxybenzoyl)azepane in lab experiments is its potent pharmacological activity. The compound has been found to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties, making it a promising drug candidate for various diseases. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high doses. Moreover, the exact mechanism of action of the compound is not fully understood, which limits its therapeutic potential.
Direcciones Futuras
There are several future directions for the research on 1-(5-chloro-2-methoxybenzoyl)azepane. One of the main directions is to elucidate the exact mechanism of action of the compound, which will help to optimize its therapeutic potential. Moreover, the compound can be modified to improve its solubility and reduce its toxicity, which will enhance its pharmacological activity. Additionally, the compound can be tested in different animal models and clinical trials to evaluate its safety and efficacy in humans. Finally, the compound can be used as a lead compound for the development of novel drugs with similar pharmacological properties.
Métodos De Síntesis
The synthesis of 1-(5-chloro-2-methoxybenzoyl)azepane involves the reaction of 5-chloro-2-methoxybenzoyl chloride with azepane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product. The purity and yield of the compound can be improved by using different solvents, catalysts, and reaction conditions.
Aplicaciones Científicas De Investigación
1-(5-chloro-2-methoxybenzoyl)azepane has been extensively studied for its therapeutic potential in various diseases. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. The compound has also shown promising anti-cancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. Moreover, it has been reported to possess antibacterial, antifungal, and antiviral properties.
Propiedades
IUPAC Name |
azepan-1-yl-(5-chloro-2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-18-13-7-6-11(15)10-12(13)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJDFFBRSHPEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl(5-chloro-2-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5713575.png)




![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)



![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)
![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)
![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)
![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)